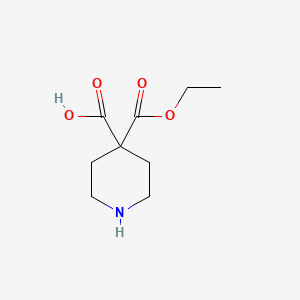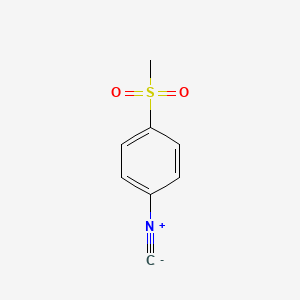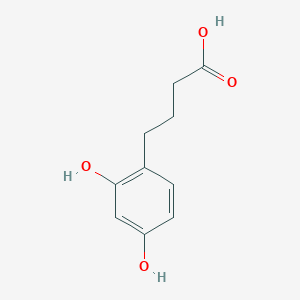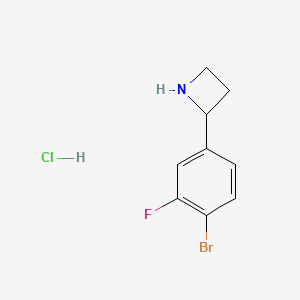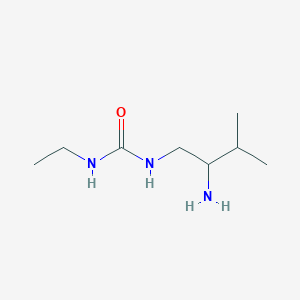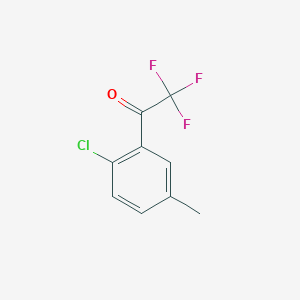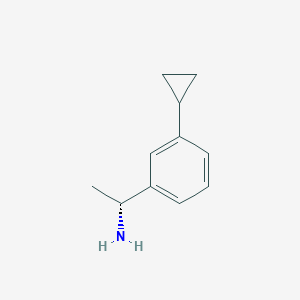amino}propanoic acid](/img/structure/B13539787.png)
3-{[(Benzyloxy)carbonyl](ethyl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound with the molecular formula C14H17NO6. It is characterized by the presence of a benzyloxycarbonyl group attached to an ethylamino propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the protection of amino acids with benzyloxycarbonyl (Cbz) groups. One common method is the reaction of (2R)-2-(amino)propanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for deprotection.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Free amino acids.
Substitution: Amino acids with different protecting groups.
Applications De Recherche Scientifique
3-{(Benzyloxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon deprotection, the free amino acid can interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar structure but lacks the ethyl group.
N-Cbz-D-Alanine: Another benzyloxycarbonyl-protected amino acid.
tert-Butyloxycarbonyl-protected amino acids: Similar protecting group but different structure.
Uniqueness
3-{(Benzyloxy)carbonylamino}propanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the ethylamino propanoic acid backbone. This combination provides distinct reactivity and applications compared to other protected amino acids.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-[ethyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-14(9-8-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) |
Clé InChI |
HUNCHCFZSHIKOA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
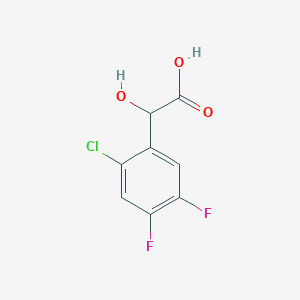
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

